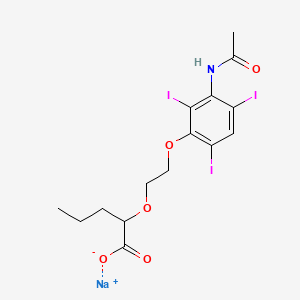
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine est un composé hétérocyclique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles. Ce composé fait partie de la classe plus large des triazolo-triazines, qui sont connues pour leurs propriétés pharmacologiques diverses.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine implique généralement la réaction d'énaminonitriles avec des benzohydrazides sous irradiation micro-ondes. Cette méthode est sans catalyseur et respectueuse de l'environnement, ce qui donne des rendements de bons à excellents . Le mécanisme réactionnel implique une transamidation suivie d'une addition nucléophile avec un nitrile et une condensation subséquente.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale implique l'augmentation des méthodes de synthèse en laboratoire. L'utilisation d'irradiation micro-ondes et de conditions respectueuses de l'environnement la rend adaptée aux applications industrielles, assurant des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner différents dérivés selon les réactifs utilisés.
Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle triazine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers triazolo-triazines substitués, qui peuvent présenter des activités biologiques différentes en fonction des substituants introduits.
Applications de la recherche scientifique
Le 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé a montré un potentiel dans les essais biologiques, en particulier pour inhiber des enzymes spécifiques.
Industrie : Sa structure stable et sa réactivité le rendent utile dans le développement de nouveaux matériaux et médicaments.
Mécanisme d'action
Le mécanisme d'action du 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine implique l'inhibition d'enzymes clés telles que la PARP-1 et l'EGFR. Cette inhibition conduit à la perturbation des voies de réparation de l'ADN dans les cellules cancéreuses, induisant l'apoptose et l'arrêt du cycle cellulaire . Le composé se lie aux sites actifs de ces enzymes, empêchant leur fonction normale et conduisant à la mort cellulaire.
Applications De Recherche Scientifique
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Industry: Its stable structure and reactivity make it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-methoxyphenyl)-3-methyl- involves the inhibition of key enzymes such as PARP-1 and EGFR. This inhibition leads to the disruption of DNA repair pathways in cancer cells, inducing apoptosis and cell cycle arrest . The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell death.
Comparaison Avec Des Composés Similaires
Composés similaires
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines : Ces composés présentent également des propriétés anticancéreuses et sont structurellement similaires.
1,2,4-Triazolo[1,5-a]pyridines : Connues pour leurs activités biologiques, notamment en tant qu'agonistes inverses RORγt et inhibiteurs de JAK.
Unicité
Le 7-(4-méthoxyphényl)-3-méthyl-1,2,4-triazolo[4,3-b][1,2,4]triazine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques distinctes. Sa capacité à inhiber à la fois la PARP-1 et l'EGFR en fait un candidat prometteur pour la thérapie anticancéreuse, le distinguant des autres composés similaires .
Propriétés
Numéro CAS |
86870-06-6 |
|---|---|
Formule moléculaire |
C12H11N5O |
Poids moléculaire |
241.25 g/mol |
Nom IUPAC |
7-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C12H11N5O/c1-8-15-16-12-14-11(7-13-17(8)12)9-3-5-10(18-2)6-4-9/h3-7H,1-2H3 |
Clé InChI |
MTUNCEYDAHAALF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




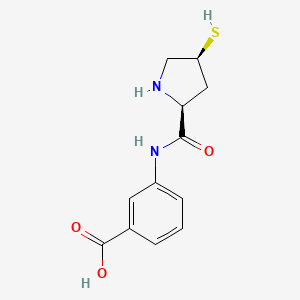
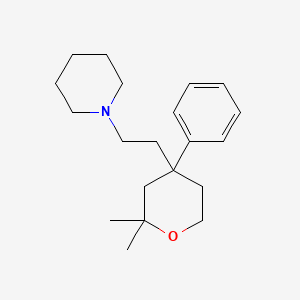

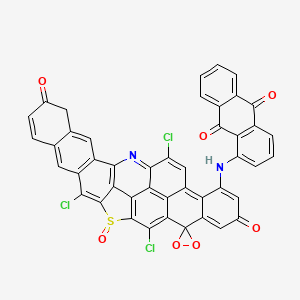
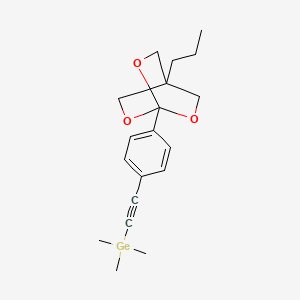

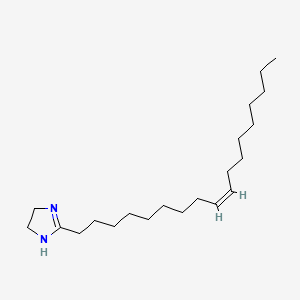

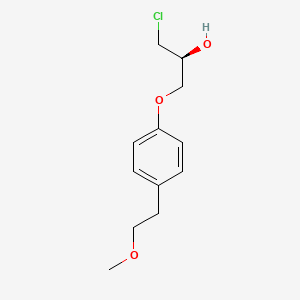
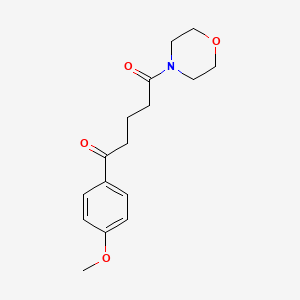
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
